molecular formula C24H23BrN4O3 B4836986 6-AMINO-4-{3-BROMO-5-ETHOXY-4-[(2-METHYLBENZYL)OXY]PHENYL}-3-METHYL-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE

6-AMINO-4-{3-BROMO-5-ETHOXY-4-[(2-METHYLBENZYL)OXY]PHENYL}-3-METHYL-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE

Cat. No.: B4836986
M. Wt: 495.4 g/mol
InChI Key: YEYAUHXDPFRRMR-UHFFFAOYSA-N
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Description

6-AMINO-4-{3-BROMO-5-ETHOXY-4-[(2-METHYLBENZYL)OXY]PHENYL}-3-METHYL-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

The synthesis of 6-AMINO-4-{3-BROMO-5-ETHOXY-4-[(2-METHYLBENZYL)OXY]PHENYL}-3-METHYL-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE involves multiple steps. One common synthetic route includes the following steps:

    Friedel-Crafts Acylation: This step involves the acylation of an aromatic ring using an acyl chloride and a Lewis acid catalyst, such as aluminum chloride.

    Clemmensen Reduction: The acyl group is then reduced to an alkane using zinc amalgam and hydrochloric acid.

    Nitration: The aromatic ring is nitrated using a mixture of concentrated nitric and sulfuric acids.

    Reduction: The nitro group is reduced to an amine using a reducing agent such as iron and hydrochloric acid.

    Bromination: The aromatic ring is brominated using bromine in the presence of a catalyst.

Chemical Reactions Analysis

6-AMINO-4-{3-BROMO-5-ETHOXY-4-[(2-METHYLBENZYL)OXY]PHENYL}-3-METHYL-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace leaving groups on the aromatic ring.

    Hydrolysis: The cyanide group can be hydrolyzed to a carboxylic acid using acidic or basic conditions.

Scientific Research Applications

6-AMINO-4-{3-BROMO-5-ETHOXY-4-[(2-METHYLBENZYL)OXY]PHENYL}-3-METHYL-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-AMINO-4-{3-BROMO-5-ETHOXY-4-[(2-METHYLBENZYL)OXY]PHENYL}-3-METHYL-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar compounds to 6-AMINO-4-{3-BROMO-5-ETHOXY-4-[(2-METHYLBENZYL)OXY]PHENYL}-3-METHYL-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE include:

    4-AMINO-3-BROMO-5-ETHOXY-2-METHYLBENZYL OXY PHENYL PYRAZOLE: Similar structure but lacks the dihydropyrano group.

    6-AMINO-4-BROMO-5-ETHOXY-3-METHYLBENZYL OXY PHENYL PYRAZOLE: Similar but with different substitution patterns.

    3-AMINO-4-BROMO-5-ETHOXY-2-METHYLBENZYL OXY PHENYL PYRAZOLE: Similar but with different functional groups.

These compounds share structural similarities but differ in their functional groups and substitution patterns, which can lead to different chemical and biological properties.

Properties

IUPAC Name

6-amino-4-[3-bromo-5-ethoxy-4-[(2-methylphenyl)methoxy]phenyl]-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23BrN4O3/c1-4-30-19-10-16(9-18(25)22(19)31-12-15-8-6-5-7-13(15)2)21-17(11-26)23(27)32-24-20(21)14(3)28-29-24/h5-10,21H,4,12,27H2,1-3H3,(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEYAUHXDPFRRMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)C2C(=C(OC3=NNC(=C23)C)N)C#N)Br)OCC4=CC=CC=C4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23BrN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-AMINO-4-{3-BROMO-5-ETHOXY-4-[(2-METHYLBENZYL)OXY]PHENYL}-3-METHYL-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE
Reactant of Route 2
Reactant of Route 2
6-AMINO-4-{3-BROMO-5-ETHOXY-4-[(2-METHYLBENZYL)OXY]PHENYL}-3-METHYL-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE
Reactant of Route 3
6-AMINO-4-{3-BROMO-5-ETHOXY-4-[(2-METHYLBENZYL)OXY]PHENYL}-3-METHYL-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
6-AMINO-4-{3-BROMO-5-ETHOXY-4-[(2-METHYLBENZYL)OXY]PHENYL}-3-METHYL-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE
Reactant of Route 5
6-AMINO-4-{3-BROMO-5-ETHOXY-4-[(2-METHYLBENZYL)OXY]PHENYL}-3-METHYL-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE
Reactant of Route 6
6-AMINO-4-{3-BROMO-5-ETHOXY-4-[(2-METHYLBENZYL)OXY]PHENYL}-3-METHYL-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE

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